N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide is a complex organic compound that features a combination of fluorobenzenesulfonyl, oxazinan, and imidazole moieties
Mechanism of Action
Target of Action
Imidazole and indole derivatives have been found to bind with high affinity to multiple receptors . These compounds are often used as a scaffold in the development of new drugs .
Mode of Action
The exact mode of action would depend on the specific targets of the compound. Imidazole and indole derivatives are known to interact with their targets in a way that modulates the target’s activity .
Biochemical Pathways
Imidazole and indole derivatives can affect various biochemical pathways depending on their specific targets. They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Imidazole and indole derivatives are known for their broad range of biological activities, suggesting that they could have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide typically involves multi-step organic reactions. The initial step often includes the formation of the oxazinan ring, followed by the introduction of the fluorobenzenesulfonyl group. The final steps involve the coupling of the imidazole moiety and the ethanediamide backbone. Common reagents used in these reactions include sulfonyl chlorides, amines, and imidazole derivatives. Reaction conditions often require controlled temperatures, inert atmospheres, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This typically requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes, enzyme activity, and receptor binding.
Medicine
In medicine, N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide is explored for its therapeutic potential. Its unique structure and functional groups may confer specific pharmacological properties, making it a candidate for the treatment of various diseases.
Industry
In industry, this compound is used in the development of new materials with specific properties. Its incorporation into polymers, coatings, and other materials can enhance their performance and functionality.
Comparison with Similar Compounds
Similar Compounds
- N’-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide
- N’-{[3-(4-bromobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide
- N’-{[3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide
Uniqueness
The uniqueness of N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide lies in the presence of the fluorobenzenesulfonyl group This fluorinated moiety can significantly influence the compound’s chemical and biological properties, such as its reactivity, stability, and ability to interact with biological targets
Biological Activity
N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide, a complex organic compound with the CAS number 869071-49-8, has garnered attention for its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article explores the compound's synthesis, biological mechanisms, and efficacy based on recent studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H27FN4O6S, with a molecular weight of 458.5 g/mol. The structure features a fluorobenzenesulfonyl group, an oxazinan ring, and an ethanediamide backbone, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₇FN₄O₆S |
Molecular Weight | 458.5 g/mol |
CAS Number | 869071-49-8 |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, research on related oxazinonaphthalene analogs demonstrated their ability to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase in several human cancer cell lines including A2780 (ovarian carcinoma) and MCF-7 (breast cancer) .
In a comparative study of similar compounds, those with modifications to the oxazinan structure showed IC50 values ranging from 4.47 to 52.8 μM against resistant cancer lines . This suggests that structural variations can enhance or diminish anticancer efficacy.
The proposed mechanism of action for this class of compounds involves binding to specific sites on tubulin, thereby inhibiting its polymerization. This action disrupts the mitotic spindle formation necessary for cell division, ultimately leading to apoptosis in cancer cells. Molecular docking studies have provided insights into how these compounds interact at the colchicine-binding site of tubulin .
Case Studies
- Study on Cytotoxicity : A study published in Pharmaceutical Research evaluated various oxazinonaphthalene derivatives for their cytotoxic effects against multiple cancer cell lines. The findings indicated that modifications in the oxazinan structure significantly influenced their antiproliferative activity .
- Molecular Docking Analysis : A molecular docking analysis revealed that certain derivatives could effectively bind to the colchicine site on tubulin, suggesting a competitive inhibition mechanism that could be leveraged for drug design .
Properties
IUPAC Name |
N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-imidazol-1-ylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN5O5S/c20-15-3-5-16(6-4-15)31(28,29)25-10-2-12-30-17(25)13-23-19(27)18(26)22-7-1-9-24-11-8-21-14-24/h3-6,8,11,14,17H,1-2,7,9-10,12-13H2,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBMRHAWCSFOMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCCCN2C=CN=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.